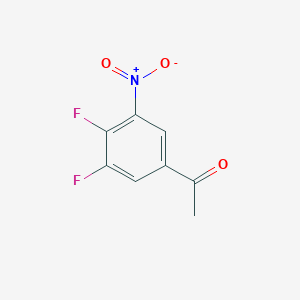

3',4'-Difluoro-5'-nitroacetophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-difluoro-5-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO3/c1-4(12)5-2-6(9)8(10)7(3-5)11(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVPEPDSYDNELH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 ,4 Difluoro 5 Nitroacetophenone and Analogous Compounds

Historical Perspectives on Nitroacetophenone Synthesis

The preparation of nitroacetophenones has been a subject of chemical investigation for over a century, with two primary strategies dominating the synthetic landscape: the direct nitration of acetophenone (B1666503) derivatives and the construction of the acetophenone moiety from a pre-existing nitroaromatic core.

Nitration of Acetophenone Derivatives

The direct nitration of acetophenone is a classic example of an electrophilic aromatic substitution (EAS) reaction. automate.videoyoutube.com In this approach, acetophenone is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring. automate.videoorgsyn.org The acetyl group of acetophenone is a deactivating, meta-directing group, meaning that the incoming nitro group is predominantly directed to the meta-position, yielding m-nitroacetophenone as the major product. automate.video

Historically, this reaction has been carried out as a batch process, often requiring careful temperature control due to its highly exothermic nature. google.comgoogleapis.com To achieve reasonable yields, efficient stirring is also crucial. google.com Over the years, modifications to this procedure have been developed to improve yields and safety. For instance, a modified procedure reported by Morgan and Watson was able to increase the yield of m-nitroacetophenone to 83% of the theoretical amount. orgsyn.org

The synthesis of other isomers, such as o-nitroacetophenone and p-nitroacetophenone, through direct nitration is less straightforward due to the directing effect of the acetyl group. However, they can be formed as minor products and separated from the reaction mixture. automate.video Alternative methods for synthesizing these isomers often involve starting with the corresponding nitrotoluene, which is then oxidized and converted to the acetophenone. quora.com

Routes from Nitrobenzoic Acids via Acyl Chlorination and Condensation

An alternative and often more regioselective approach to synthesizing nitroacetophenones involves starting with a nitrobenzoic acid. google.comorgsyn.org This method avoids the issue of isomer separation that can arise from direct nitration. The general strategy involves converting the nitrobenzoic acid into a more reactive acylating agent, typically a nitrobenzoyl chloride, which is then used to introduce the acetyl group. quora.comgoogle.com

The conversion of the nitrobenzoic acid to the corresponding acyl chloride is commonly achieved by reacting it with thionyl chloride (SOCl₂), often in the presence of a catalyst like dimethylformamide (DMF). google.com The resulting nitrobenzoyl chloride can then be reacted with a suitable carbon nucleophile to form the acetophenone.

One common method involves the reaction of the nitrobenzoyl chloride with diethyl malonate in the presence of a magnesium alkoxide. google.com The resulting product is then hydrolyzed and decarboxylated to yield the desired nitroacetophenone. orgsyn.org This method has been successfully applied to the synthesis of both ortho- and para-nitroacetophenones. google.comorgsyn.org For instance, o-nitroacetophenone can be prepared from o-nitrobenzoyl chloride and diethyl malonate. orgsyn.org Similarly, p-nitroacetophenone can be synthesized using the same methodology with a reported yield of 73%. orgsyn.org

This multi-step approach offers greater control over the final product's regiochemistry, making it a valuable strategy for the synthesis of specific nitroacetophenone isomers that are difficult to obtain through direct nitration.

Targeted Synthesis of Fluorinated Nitroacetophenones

The synthesis of fluorinated nitroacetophenones, such as 3',4'-Difluoro-5'-nitroacetophenone, presents a unique set of challenges due to the need for precise control over the introduction of multiple functional groups onto the aromatic ring. The strategies employed often involve a combination of regioselective fluorination and nitration reactions, sometimes in conjunction with the use of halogenated intermediates to direct the substitution patterns.

Strategies for Regioselective Fluorination

Achieving regioselectivity in fluorination is a critical aspect of synthesizing complex fluorinated molecules. numberanalytics.comnumberanalytics.com The introduction of fluorine atoms at specific positions on an aromatic ring can be influenced by several factors, including the electronic and steric properties of the substrate, the nature of the fluorinating agent, and the use of catalysts or directing groups. numberanalytics.comnumberanalytics.com

Common strategies for regioselective fluorination include:

Substrate Control: Utilizing substrates with inherent directing groups or steric hindrance that favor fluorination at a particular position. numberanalytics.com

Reagent Control: Selecting fluorinating agents with specific steric or electronic properties that lead to regioselective reactions. numberanalytics.com Electrophilic fluorinating agents like Selectfluor are widely used for the fluorination of aromatic compounds. numberanalytics.comdur.ac.uk

Catalyst Control: Employing catalysts, such as transition metals, that can influence the regioselectivity of the fluorination reaction. numberanalytics.comnumberanalytics.com

For the synthesis of compounds like this compound, a common starting material is a difluorinated aromatic compound. The regioselectivity of the initial fluorination steps is therefore crucial in establishing the correct substitution pattern for subsequent reactions.

Methods for Nitration on Polyfluorinated Aromatic Systems

The nitration of polyfluorinated aromatic systems requires careful consideration of the electronic effects of the fluorine atoms. Fluorine is an electronegative and deactivating group, which can make the aromatic ring less susceptible to electrophilic attack. However, it is also an ortho-, para-director. The interplay of these effects can influence the position of the incoming nitro group.

The nitration of aromatic compounds is typically carried out using a mixture of nitric acid and a strong acid like sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The reaction conditions, including temperature and reaction time, must be carefully controlled to achieve the desired nitration product and avoid the formation of unwanted byproducts. google.com

In the context of synthesizing this compound, the nitration step would likely be performed on a pre-existing difluoroacetophenone derivative. The directing effects of both the fluorine atoms and the acetyl group would determine the final position of the nitro group.

Multi-step Syntheses Involving Halogenated Intermediates

The synthesis of complex substituted aromatic compounds like 4-chloro-2-fluoro-5-nitroacetophenone often relies on multi-step pathways that utilize halogenated intermediates to control the regiochemistry of subsequent functionalization steps. google.com A representative synthesis of this analog provides insight into the strategies that could be adapted for this compound.

One such approach starts with m-fluoroaniline. google.com The synthesis proceeds through the following key steps:

Acetylation: The amino group of m-fluoroaniline is protected by acetylation with acetic anhydride. google.com

Friedel-Crafts Acylation: An acetyl group is introduced onto the aromatic ring via a Friedel-Crafts acylation reaction. google.com

Hydrolysis: The protecting acetyl group on the nitrogen is removed. google.com

Sandmeyer Reaction: The amino group is converted to a chloro group. google.com

Nitration: The final nitro group is introduced onto the ring. google.com

This multi-step sequence demonstrates how the careful orchestration of protecting groups, directing groups, and specific reaction types can lead to the desired polysubstituted aromatic product with high regioselectivity. A similar strategic approach, likely starting from a difluorinated aniline (B41778) or phenol (B47542) derivative, would be necessary for the targeted synthesis of this compound.

Data Tables

Table 1: Historical Synthetic Routes to Nitroacetophenones

| Product | Starting Material | Key Reagents | Reaction Type | Reference |

| m-Nitroacetophenone | Acetophenone | Conc. HNO₃, Conc. H₂SO₄ | Electrophilic Aromatic Substitution (Nitration) | automate.videoorgsyn.org |

| o-Nitroacetophenone | o-Nitrobenzoic acid | SOCl₂, Diethyl malonate, Mg(OEt)₂ | Acyl Chlorination, Condensation, Hydrolysis, Decarboxylation | google.comorgsyn.org |

| p-Nitroacetophenone | p-Nitrobenzoic acid | SOCl₂, Diethyl malonate, Mg(OEt)₂ | Acyl Chlorination, Condensation, Hydrolysis, Decarboxylation | google.comorgsyn.org |

Table 2: Key Intermediates and Reagents in the Synthesis of Fluorinated Nitroacetophenones

| Compound/Reagent | Role in Synthesis |

| m-Fluoroaniline | Starting material for multi-step synthesis |

| Acetic Anhydride | Protecting agent for amino groups |

| Acetyl Chloride | Acylating agent in Friedel-Crafts reactions |

| Aluminum Trichloride | Lewis acid catalyst for Friedel-Crafts reactions |

| Selectfluor | Electrophilic fluorinating agent |

| Nitric Acid / Sulfuric Acid | Nitrating agent for aromatic rings |

Novel Synthetic Approaches and Catalyst Systems

The primary route to acetophenone derivatives is the Friedel-Crafts acylation, where an acyl group is introduced to an aromatic ring. For this compound, a plausible synthetic pathway involves the Friedel-Crafts acylation of 1,2-difluorobenzene (B135520) to produce the intermediate 3',4'-difluoroacetophenone (B1295030) sigmaaldrich.com. This intermediate is then subjected to nitration to introduce the nitro group at the 5'-position.

The critical step, Friedel-Crafts acylation, traditionally employs Lewis acid catalysts like aluminum chloride (AlCl₃) khanacademy.orgyoutube.com. The mechanism involves the activation of an acylating agent, such as acetyl chloride, by the Lewis acid to form a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring khanacademy.orgyoutube.com. However, the requirement for stoichiometric amounts of AlCl₃, which can cause equipment corrosion and generate significant acidic waste, has driven the search for more advanced and efficient catalytic systems rsc.org.

A patent for the preparation of the analogous compound 4-chloro-2-fluoro-5-nitroacetophenone outlines a multi-step synthesis beginning with m-fluoroaniline. The process involves amino group protection via acetylation, followed by a Friedel-Crafts acylation, hydrolysis, a Sandmeyer reaction, and finally, nitration google.com. This highlights the modular nature of synthesizing complex substituted acetophenones, where a sequence of well-established reactions can be employed to achieve the desired substitution pattern.

Green Chemistry Methodologies in Acetophenone Synthesis

In line with the principles of green chemistry, significant efforts have been made to replace hazardous reagents and solvents in acetophenone synthesis. A key focus has been the development of solid acid catalysts for the Friedel-Crafts reaction to substitute for traditional Lewis acids like AlCl₃ and BF₃-HF rsc.org.

Heterogeneous Catalysts: Sulfated zirconia has emerged as a highly effective and selective solid acid catalyst for the acylation of various aromatic compounds. It is reusable and avoids the environmental issues associated with homogeneous catalysts rsc.org. Studies have shown that it can lead to the selective formation of the desired ketone with high yields rsc.org. Other solid acid catalysts explored include various clays (B1170129) and zeolites, which offer the benefits of easy separation from the reaction mixture and potential for regeneration.

Alternative Catalytic Systems: Another green approach involves the use of metal triflates (e.g., Sc(OTf)₃, Cu(OTf)₂) as water-tolerant, recyclable Lewis acid catalysts acs.org. These have proven effective in Friedel-Crafts acylation and can be used in more environmentally benign solvent systems, including deep eutectic solvents (DES). The combination of a metal triflate catalyst and a DES provides a system where the catalyst can be recovered and reused with minimal loss of activity, leading to higher yields and shorter reaction times compared to some traditional methods acs.org. The use of solvent-free conditions, where the reactants themselves act as the solvent, represents another significant green alternative that can improve yields, simplify work-up procedures, and reduce waste nih.gov.

| Catalyst System | Key Advantages | Reaction | Reference |

|---|---|---|---|

| Sulfated Zirconia | Solid acid, Reusable, High selectivity, Environmentally benign | Friedel-Crafts Acylation | rsc.org |

| Metal Triflates in Deep Eutectic Solvents (DES) | Recyclable, High tolerance to water, High yields, Short reaction times | Friedel-Crafts Acylation | acs.org |

| Solvent-Free Conditions | Reduced waste, Improved yields, Facile work-up | Friedel-Crafts Reaction | nih.gov |

Stereoselective Synthetic Pathways

While this compound itself is achiral, it is a precursor to chiral molecules, most notably chiral alcohols produced via the reduction of its ketone group. The development of stereoselective synthetic pathways to access specific enantiomers of these alcohols is of great interest, particularly for the pharmaceutical industry.

A prominent method for the stereoselective reduction of substituted acetophenones is through biocatalysis. The use of microorganisms or isolated enzymes, such as oxidoreductases, can achieve high enantioselectivity. For instance, a process using microorganisms can stereoselectively reduce a ketone to form the corresponding (S)-1-arylethanol, which is a valuable chiral intermediate rsc.org. Similarly, the reduction of 3-nitroacetophenone using sodium borohydride (B1222165) can be performed, although this typically yields a racemic mixture of the corresponding alcohol, which would then require resolution muni.cz. The advantage of enzymatic methods lies in their ability to produce a single enantiomer directly, avoiding the need for chiral separation steps rsc.org.

| Method | Reagent/Catalyst | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Microbial Reduction | Microorganisms (supplying oxidoreductase) | Chiral (S)-1-arylethanols | High stereoselectivity | rsc.org |

| Chemical Reduction | Sodium Borohydride (NaBH₄) | Racemic 1-(3-nitrophenyl)ethanol | Non-selective, yields a mixture of enantiomers | muni.cz |

Purification and Isolation Techniques for Synthetic Intermediates

A common procedure following the nitration of an acetophenone involves quenching the reaction by pouring the acidic reaction mixture onto a large volume of crushed ice and water muni.czorgsyn.org. This causes the organic product, which is insoluble in water, to precipitate out as a solid.

The crude solid is then typically subjected to a series of washing steps.

Water Wash: The precipitate is filtered and washed multiple times with cold water to remove residual acids (e.g., sulfuric and nitric acid) muni.czorgsyn.org.

Solvent Wash: A subsequent wash with a cold organic solvent, such as ethanol, can be used to remove oily impurities or unreacted starting material, which may be more soluble than the desired nitro-product muni.czorgsyn.org.

For further purification, recrystallization is a standard and effective method. The crude product is dissolved in a suitable hot solvent, such as ethanol. Activated carbon may be added to the hot solution to adsorb colored impurities. The hot solution is then filtered to remove the carbon and any insoluble matter. Upon cooling, the purified product crystallizes out of the solution, leaving more soluble impurities behind in the solvent muni.cz. An alternative is reprecipitation , where the product is dissolved in a hot solvent and then poured into a large volume of a "non-solvent" (in which the product is insoluble), like cold water, causing rapid precipitation of the purified solid orgsyn.org. The final product is then collected by filtration, washed with a small amount of cold solvent, and dried muni.czorgsyn.orggoogle.com.

| Technique | Purpose | Typical Solvents/Reagents | Reference |

|---|---|---|---|

| Precipitation | Initial isolation of the product from the reaction mixture | Ice/Water | muni.czorgsyn.org |

| Washing | Removal of residual acids and other soluble impurities | Cold Water, Cold Ethanol | muni.czorgsyn.org |

| Recrystallization | High-purity product isolation | Ethanol, Activated Carbon | muni.cz |

| Reprecipitation | Alternative purification method | Ethanol, Water | orgsyn.org |

Reactivity Profiles and Mechanistic Investigations of 3 ,4 Difluoro 5 Nitroacetophenone

Reactivity of the Acetophenone (B1666503) Moiety

The acetophenone portion of the molecule contains two primary sites of reactivity: the carbonyl group and the adjacent methyl group's alpha-protons.

Carbonyl Group Transformations (e.g., reductions, additions)

The carbonyl group of the acetyl moiety is susceptible to nucleophilic attack, including reduction and addition reactions.

Reductions: The ketone can be reduced to a secondary alcohol, 1-(3,4-difluoro-5-nitrophenyl)ethanol. This transformation is typically achieved using hydride-based reducing agents. The choice of reagent is crucial for chemoselectivity, given the presence of the reducible nitro group. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are often preferred for selectively reducing the ketone without affecting the nitro group. scispace.comlibretexts.org In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the carbonyl and the nitro group. libretexts.org

Addition Reactions: The carbonyl carbon is electrophilic and can be attacked by various carbon nucleophiles, such as those derived from Grignard reagents or organolithium compounds. youtube.com For instance, reaction with a Grignard reagent like methylmagnesium bromide (CH₃MgBr) would lead to the formation of a tertiary alcohol after acidic workup. These reactions must be conducted under anhydrous conditions to prevent quenching of the organometallic reagent. The formation of fluoro-Grignards themselves is challenging, often requiring specific activation methods. nih.gov

| Reaction Type | Reagent(s) | Product | Conditions |

|---|---|---|---|

| Reduction | 1. Sodium borohydride (NaBH₄) 2. H₃O⁺ | 1-(3,4-difluoro-5-nitrophenyl)ethanol | Methanol or Ethanol as solvent |

| Grignard Addition | 1. Methylmagnesium bromide (CH₃MgBr) 2. H₃O⁺ | 2-(3,4-difluoro-5-nitrophenyl)propan-2-ol | Anhydrous ether (e.g., THF, diethyl ether) |

Alpha-Proton Chemistry (e.g., enolization, aldol (B89426) condensations)

The methyl group adjacent to the carbonyl (the α-carbon) possesses protons that are acidic due to the electron-withdrawing nature of the carbonyl group. This acidity is further enhanced by the strongly deactivating nitro and fluoro-substituted phenyl ring. Deprotonation of an alpha-proton by a suitable base (e.g., sodium hydroxide, lithium diisopropylamide) generates a resonance-stabilized enolate.

This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. A classic example is the aldol condensation, where the enolate attacks an aldehyde, such as benzaldehyde (B42025), to form a β-hydroxy ketone (the aldol adduct). researchgate.net Under heating or stronger reaction conditions, this adduct can readily undergo dehydration to yield an α,β-unsaturated ketone, known as a chalcone (B49325). libretexts.orgescholarship.org The formation of the conjugated system is a strong thermodynamic driving force for the condensation. libretexts.org

| Reaction Type | Reagents | Intermediate/Product | Conditions |

|---|---|---|---|

| Aldol Condensation | Benzaldehyde, NaOH | 1-(3,4-difluoro-5-nitrophenyl)-3-phenylprop-2-en-1-one (a chalcone) | Ethanol, heat |

Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations, most notably reduction to an amino group.

Reduction Reactions to Amino Derivatives

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. This can be achieved using various methods, including catalytic hydrogenation or metals in acidic media. For a substrate like 3',4'-Difluoro-5'-nitroacetophenone, chemoselective reduction of the nitro group is often desired, leaving the ketone intact.

Reagents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective for this purpose. scispace.com Catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, hydrazine (B178648), or ammonium (B1175870) formate) is also a common and often cleaner method. scispace.com The resulting product is 1-(5-amino-3,4-difluorophenyl)ethanone, a key building block for various pharmaceuticals and agrochemicals.

| Reagent(s) | Product | Typical Conditions |

|---|---|---|

| Sn, conc. HCl | 1-(5-amino-3,4-difluorophenyl)ethanone | Heat |

| Fe, HCl or NH₄Cl | 1-(5-amino-3,4-difluorophenyl)ethanone | Aqueous ethanol, reflux |

| H₂, Pd/C | 1-(5-amino-3,4-difluorophenyl)ethanone | Ethanol or Ethyl acetate, pressure |

Electron Transfer Processes in Nitro Compounds

The reduction of nitroaromatic compounds often proceeds through a series of single-electron transfer (SET) steps. The initial step is the transfer of one electron to the nitroaromatic compound (ArNO₂) to form a nitro anion-radical (ArNO₂⁻·). This process is central to the electrochemical and enzymatic reduction of these compounds. The stability of this radical-anion intermediate is a key factor in the subsequent reaction pathways. The presence of electron-withdrawing groups, such as the fluoro and acetyl substituents on the ring, facilitates this initial electron transfer by lowering the reduction potential. Following the initial SET, further reduction can lead to the nitroso (ArNO), hydroxylamine (B1172632) (ArNHOH), and finally the amine (ArNH₂) derivatives.

Advanced Spectroscopic Characterization of 3 ,4 Difluoro 5 Nitroacetophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the connectivity and environment of individual atoms. For 3',4'-Difluoro-5'-nitroacetophenone, a combination of proton, carbon, fluorine, and two-dimensional NMR experiments provides a complete picture of its molecular framework.

Proton (¹H) NMR for Structural Elucidation

In the ¹H NMR spectrum of this compound, the chemical shifts and coupling patterns of the protons provide key information for assigning the structure. The spectrum is expected to show signals for the methyl group and the two aromatic protons. The acetyl group's methyl protons typically appear as a singlet in the upfield region. The aromatic region will feature two distinct signals corresponding to the protons on the benzene (B151609) ring. The electron-withdrawing effects of the nitro group and the fluorine atoms significantly influence the chemical shifts of these aromatic protons, causing them to appear at lower field. The coupling between the aromatic protons and with the adjacent fluorine atoms results in complex splitting patterns, which are crucial for their definitive assignment.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| ~2.60 | s | - | CH₃ |

| ~8.20 | dd | ~7.0, ~2.0 | H-6' |

| ~7.90 | dd | ~10.0, ~2.0 | H-2' |

Note: Predicted data based on analogous compounds.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The spectrum will show a signal for the carbonyl carbon of the acetyl group at a significantly downfield chemical shift. The methyl carbon will appear in the upfield region. The aromatic carbons will have chemical shifts influenced by the attached substituents, with the carbons bonded to fluorine exhibiting characteristic splitting due to carbon-fluorine coupling (¹JCF and ²JCF). The carbon attached to the nitro group will also be significantly deshielded.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | C-F Coupling (JCF) Hz | Assignment |

|---|---|---|

| ~195.0 | - | C=O |

| ~155.0 (d) | ~260 | C-4' |

| ~150.0 (d) | ~265 | C-3' |

| ~145.0 | - | C-5' |

| ~135.0 (dd) | ~5, ~2 | C-1' |

| ~120.0 (dd) | ~20, ~5 | C-6' |

| ~115.0 (d) | ~25 | C-2' |

| ~27.0 | - | CH₃ |

Note: Predicted data based on analogous compounds.

Fluorine (¹⁹F) NMR for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds. wikipedia.org Given that ¹⁹F has a nuclear spin of 1/2 and is 100% abundant in nature, it provides clear and informative spectra. wikipedia.org The chemical shifts in ¹⁹F NMR are spread over a wide range, allowing for the clear distinction of non-equivalent fluorine atoms. wikipedia.org In this compound, two distinct signals are expected for the two fluorine atoms due to their different chemical environments. The chemical shifts and the coupling between the two fluorine atoms (³JF-F) and with neighboring protons (³JH-F and ⁴JH-F) are diagnostic for the substitution pattern on the aromatic ring.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~-125 | F-4' |

| ~-135 | F-3' |

Note: Predicted data based on analogous compounds and referenced against CFCl₃. colorado.edu

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR techniques are powerful tools for unambiguously assigning the complex NMR spectra of this compound.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. sdsu.edu For this molecule, a COSY spectrum would show a cross-peak between the two aromatic protons, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. magritek.com This is invaluable for assigning the signals of the protonated carbons in the aromatic ring and the methyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl group of the ketone, the nitro group, and the carbon-fluorine bonds. The aromatic ring also gives rise to a series of characteristic absorptions.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~1700 | C=O (Ketone) |

| ~1530 and ~1350 | NO₂ (Asymmetric and Symmetric stretching) |

| ~1250-1100 | C-F (Aryl fluoride (B91410) stretching) |

| ~1600, ~1475 | C=C (Aromatic ring stretching) |

| ~3100-3000 | C-H (Aromatic stretching) |

Note: Typical wavenumber ranges for the specified functional groups. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Table 5: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| λmax (nm) | Type of Transition | Chromophore |

|---|---|---|

| ~260 | π → π* | Aromatic system |

| ~330 | n → π* | Carbonyl group |

Note: Predicted data based on analogous aromatic ketones and nitro compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy, HRMS allows for the calculation of the molecular formula with confidence, distinguishing between compounds with the same nominal mass.

For this compound (C₈H₅F₂NO₃), the exact mass has been computationally determined. nih.gov This calculated value serves as a benchmark for experimental HRMS analysis, where a close correlation between the measured and calculated exact mass confirms the identity of the synthesized compound. The high precision of HRMS is crucial for verifying the presence of the two fluorine atoms and the nitro group, which are key functional moieties of the molecule.

Below is a data table summarizing the key mass spectrometry information for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₅F₂NO₃ | nih.gov |

| Molecular Weight | 201.13 g/mol | nih.gov |

| Exact Mass | 201.02374935 Da | nih.gov |

| Monoisotopic Mass | 201.02374935 Da | nih.gov |

This table presents computationally derived data for this compound.

Other Advanced Spectroscopic Methods (e.g., Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates)

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly specific technique for the detection and characterization of species with unpaired electrons, such as free radicals and paramagnetic transition metal ions. spectroscopyeurope.combruker.com The presence of a nitroaromatic system in this compound suggests that under certain conditions, such as electrochemical reduction or photochemical excitation, it could form radical anions.

EPR spectroscopy could be employed to study these transient radical intermediates, providing valuable information about their electronic structure, stability, and the delocalization of the unpaired electron across the aromatic ring and the nitro group. spectroscopyeurope.com The hyperfine coupling constants obtained from an EPR spectrum would reveal the interaction of the unpaired electron with the magnetic nuclei (¹H, ¹⁹F, and ¹⁴N) within the radical, offering a detailed map of the spin density distribution. bruker.com

While the potential for forming radical intermediates exists, a review of the current scientific literature did not yield specific studies utilizing Electron Paramagnetic Resonance (EPR) spectroscopy for the analysis of this compound. Such research would be a valuable contribution to understanding the redox chemistry and potential reaction mechanisms involving this compound. The technique is powerful for detecting and identifying paramagnetic species and has been applied to study a wide range of organic free radicals and paramagnetic transition metal species. spectroscopyeurope.combruker.com

Structural Elucidation Through Crystallographic Analysis of 3 ,4 Difluoro 5 Nitroacetophenone

Single Crystal X-ray Diffraction Studies: A Data Gap

Single-crystal X-ray diffraction is an indispensable technique for determining the precise atomic arrangement within a crystalline solid. This method provides unambiguous information on the molecular conformation, as well as the intricate network of interactions that govern the crystal packing. The lack of such a study for 3',4'-Difluoro-5'-nitroacetophenone means that the following critical structural details have not been experimentally determined.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Precise measurements of bond lengths, bond angles, and dihedral angles are fundamental outputs of a single-crystal X-ray diffraction experiment. This data provides invaluable insight into the electronic and steric effects within the molecule. For this compound, such data would allow for a detailed analysis of how the electron-withdrawing nitro and fluoro groups influence the geometry of the benzene (B151609) ring and the acetyl group.

Table 1: Hypothetical Data Table of Selected Bond Lengths for this compound

| Bond | Expected Length (Å) |

| C-C (aromatic) | 1.37 - 1.40 |

| C-F | ~1.35 |

| C-N | ~1.47 |

| N-O | ~1.21 |

| C-C (acetyl) | ~1.51 |

| C=O | ~1.21 |

| Note: This table is hypothetical and represents typical bond lengths for similar functional groups. Actual experimental values are not available. |

Table 2: Hypothetical Data Table of Selected Bond Angles for this compound

| Angle | Expected Value (°) |

| C-C-C (aromatic) | ~120 |

| F-C-C | ~118-122 |

| C-C-N | ~118-122 |

| O-N-O | ~125 |

| C-C=O | ~120 |

| Note: This table is hypothetical and represents typical bond angles. Actual experimental values are not available. |

Crystal Packing and Intermolecular Interactions: An Unexplored Landscape

The arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by a variety of intermolecular interactions. These non-covalent forces are crucial in determining the physical properties of a material, such as its melting point and solubility. The nature and geometry of these interactions in this compound have yet to be characterized.

Hydrogen Bonding Networks

While this compound does not possess strong hydrogen bond donors, the oxygen atoms of the nitro and acetyl groups, as well as the fluorine atoms, can act as hydrogen bond acceptors. nih.gov In the presence of suitable donor molecules or even weak C-H donors from neighboring molecules, a network of weak hydrogen bonds could play a significant role in the crystal packing. The study of H/D exchange in similar molecules suggests that even weak interactions with nitro and fluoro groups can be detected.

Halogen Bonding Interactions

Halogen bonding is a directional, non-covalent interaction between a halogen atom and a Lewis base. sigmaaldrich.com In this compound, the fluorine atoms could potentially participate in halogen bonding, although fluorine is the weakest of the halogens in this regard. The presence and significance of such interactions remain to be investigated.

π-π Stacking Phenomena

Aromatic rings, such as the difluoronitrophenyl group in the title compound, can interact through π-π stacking. bldpharm.comsigmaaldrich.com These interactions, which can be either face-to-face or offset, are a common feature in the crystal structures of aromatic compounds and contribute significantly to the stability of the crystal lattice. The specific geometry and extent of π-π stacking in this compound are unknown.

Implications of Solid-State Structure on Reactivity and Properties

Without experimental crystallographic data—including details of the crystal system, space group, unit cell dimensions, and intermolecular interactions—any discussion on the implications of the solid-state structure of this compound on its reactivity and properties would be purely speculative.

The reactivity of a molecule in the solid state is intrinsically linked to the packing of its constituent molecules in the crystal lattice. Factors such as intermolecular distances, the presence of hydrogen bonds, and π-π stacking interactions can significantly influence a compound's chemical behavior. For instance, the arrangement of molecules can dictate which parts of the molecule are accessible for a reaction, and can even influence the stereochemical outcome of solid-state reactions.

Similarly, physical properties like melting point, solubility, and stability are directly affected by the strength of the intermolecular forces within the crystal. For related compounds, such as 4'-Fluoro-3'-nitroacetophenone, the presence of functional groups like fluorine and nitro groups suggests the potential for various intermolecular interactions that would govern its solid-state properties. ossila.com In other nitroacetophenone derivatives, the crystal packing has been shown to be a key determinant of their physical characteristics. researchgate.netnih.gov However, without a confirmed crystal structure for this compound, a detailed and scientifically accurate analysis of these aspects is not possible.

Further research, specifically the successful growth of single crystals and subsequent X-ray diffraction analysis, is required to elucidate the solid-state structure of this compound. Such a study would provide the foundational data necessary to understand the relationship between its crystalline architecture and its chemical and physical properties.

Theoretical and Computational Studies of 3 ,4 Difluoro 5 Nitroacetophenone

Quantum Chemical Calculations

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are used to determine the optimized geometry, electronic structure, and spectroscopic features of the molecule. nih.gov These calculations rely on solving approximations of the Schrödinger equation, providing a balance between accuracy and computational feasibility for molecules of this size. escholarship.org

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as a stationary point on the potential energy surface. For 3',4'-Difluoro-5'-nitroacetophenone, this involves determining the most stable orientation of the acetyl (-COCH₃) and nitro (-NO₂) groups relative to the difluorophenyl ring.

Conformational analysis is performed by systematically rotating key dihedral angles, such as those involving the acetyl and nitro groups, and calculating the energy of each resulting conformer. researchgate.net This process maps out the potential energy surface and identifies the global minimum energy conformation. Studies on similar nitro-aromatic compounds have shown that the planarity between the ring and its substituents is a critical factor in determining stability. researchgate.net For this molecule, the most stable conformer likely has the acetyl group oriented to minimize steric hindrance with the adjacent fluorine and nitro groups.

Interactive Table: Illustrative Optimized Geometric Parameters for this compound (Note: These are typical, illustrative values for similar structures, calculated using a method like B3LYP/6-311G(d,p). Actual values would be determined from a specific calculation.)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Angstroms/Degrees) |

| Bond Length | C(ar) | C(ar) | - | ~1.39 Å |

| Bond Length | C(ar) | F | - | ~1.35 Å |

| Bond Length | C(ar) | N | - | ~1.47 Å |

| Bond Length | C(ar) | C(acetyl) | - | ~1.51 Å |

| Bond Length | C(acetyl) | O | - | ~1.23 Å |

| Bond Angle | C(ar) | C(ar) | C(ar) | ~120° |

| Bond Angle | F | C(ar) | C(ar) | ~119° |

| Dihedral Angle | C(ar) | C(ar) | C(acetyl) | O |

Electronic structure analysis provides insight into the distribution of electrons within the molecule, which governs its reactivity and spectroscopic properties.

HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. chemrevlett.com The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. chemrevlett.com The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is an indicator of the molecule's kinetic stability. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. chemrevlett.com

Molecular Electrostatic Potential (MEP) Surfaces: An MEP map is a visual tool that illustrates the charge distribution on the surface of a molecule. revistadechimie.ro It maps the electrostatic potential, which is the force experienced by a positive test charge. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. revistadechimie.ro For this compound, negative potential is expected around the oxygen atoms of the nitro and acetyl groups, while positive potential would be located around the hydrogen atoms of the methyl group and parts of the aromatic ring.

Interactive Table: Illustrative Electronic Properties of this compound (Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.)

| Property | Value (eV) | Description |

| HOMO Energy | ~ -7.5 eV | Indicates electron-donating capability. |

| LUMO Energy | ~ -3.0 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Suggests moderate chemical stability. |

| Ionization Potential (IP) | ~ 7.5 eV | Energy required to remove an electron (approximated by -EHOMO). |

| Electron Affinity (EA) | ~ 3.0 eV | Energy released when an electron is added (approximated by -ELUMO). |

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are also essential to confirm that an optimized structure is a true energy minimum (no imaginary frequencies) rather than a transition state (one imaginary frequency). researchgate.net By correlating the calculated vibrational modes with experimental spectra of similar compounds, chemists can assign specific absorption bands to the stretching, bending, and torsional motions of the molecule's functional groups (e.g., C=O stretch, NO₂ symmetric and asymmetric stretches, C-F stretches). researchgate.net

Interactive Table: Illustrative Vibrational Frequencies for Key Functional Groups (Note: Values are typical and would be obtained from a DFT frequency calculation. They are often scaled by a factor to better match experimental data.)

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| Acetyl (C=O) | Stretch | ~1700 - 1720 |

| Nitro (NO₂) | Asymmetric Stretch | ~1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | ~1340 - 1370 |

| C-F | Stretch | ~1200 - 1250 |

| Aromatic C-C | Stretch | ~1450 - 1600 |

Conceptual DFT provides reactivity descriptors that predict the most reactive sites within a molecule. Fukui functions are among the most powerful of these descriptors. hackernoon.com They indicate the change in electron density at a specific point in the molecule when an electron is added or removed. uchile.cl

f+(r): Predicts the site for a nucleophilic attack (where an electron is added). The atom with the highest f+ value is the most likely to accept an electron. researchgate.net

f-(r): Predicts the site for an electrophilic attack (where an electron is removed). The atom with the highest f- value is the most willing to donate an electron. researchgate.net

Dual Descriptor (Δf(r)): This descriptor combines the two, providing a clearer picture. A positive value indicates a site is susceptible to nucleophilic attack, while a negative value points to a site prone to electrophilic attack. revistadechimie.ro

For this compound, the carbon atom of the carbonyl group and the nitrogen atom of the nitro group are expected to be primary electrophilic sites (prone to nucleophilic attack), while the aromatic ring carbons could be subject to electrophilic attack.

Molecular Dynamics Simulations

While quantum chemical calculations typically examine a molecule in a static, gas-phase state at 0 K, Molecular Dynamics (MD) simulations study the dynamic behavior of a molecule over time. tennessee.edu An MD simulation would model the movement of this compound in a simulated environment, such as a box of water molecules, at a specific temperature and pressure. nih.govnih.gov

These simulations provide insights into:

Conformational Flexibility: How the molecule flexes, bends, and rotates at a given temperature.

Solvation Effects: How solvent molecules (e.g., water) arrange themselves around the solute and influence its conformation and reactivity.

Intermolecular Interactions: How the molecule might interact with other molecules, which is crucial for understanding its behavior in solution or in a biological context.

Advanced Modeling of Reaction Mechanisms

Advanced computational modeling can be used to elucidate the step-by-step mechanism of a chemical reaction involving this compound. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction pathway. escholarship.org This allows for the determination of activation energies (the energy barrier that must be overcome for the reaction to occur), which helps predict reaction rates and identify the most plausible mechanism among several alternatives. For example, modeling the nucleophilic aromatic substitution of a fluoride (B91410) ion on this molecule would help in understanding the regioselectivity and energetic feasibility of the reaction.

Fluoride Ion Affinity Calculations

The calculation of FIA is typically performed using quantum chemical methods such as Density Functional Theory (DFT) or high-level ab initio methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)). nih.gov The accuracy of these calculations is highly dependent on the chosen functional and basis set. nih.gov To ensure the reliability and comparability of calculated FIA values, they are often anchored to a well-established reference system, such as the trimethylsilyl (B98337) (TMS) system. researchgate.net

The theoretical investigation of the FIA for this compound would involve the following reaction:

This compound + F⁻ → [this compound-F]⁻

The calculated enthalpy change of this reaction would provide a quantitative measure of its Lewis acidity. The presence of electron-withdrawing groups, such as the two fluorine atoms and the nitro group on the phenyl ring, is expected to enhance the Lewis acidity of the carbonyl carbon in the acetophenone (B1666503) moiety.

To provide a context for the range of FIA values, the following table presents calculated FIA for some known p-block element Lewis acids.

| Compound | Calculated FIA (kJ/mol) | Computational Method |

| SbF₅ | 528.24 | wB97xD/def2-TZVPP |

| B(CF₃)₃ | 556 | Not Specified |

| Al[N(C₆F₅)₂]₃ | 555 | Not Specified |

This table provides illustrative examples of FIA values for known Lewis acids to offer a comparative context. These values are not for this compound. researchgate.net

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, and they are crucial for applications in optical data storage, image processing, and optical switching. nih.govjhuapl.edu Organic molecules, in particular, have shown promise as NLO materials due to their fast response times and high nonlinear polarization rates. nih.gov The NLO properties of a molecule, such as this compound, can be predicted using computational methods.

The key parameters that define the NLO response of a molecule are the linear polarizability (⟨α⟩), and the first (β) and second (γ) hyperpolarizabilities. nih.gov These properties can be calculated using quantum chemical methods, with Density Functional Theory (DFT) being a widely used approach for its balance of accuracy and computational cost. nih.gov

The NLO properties of an organic molecule are strongly influenced by its electronic structure. The presence of both electron-donating and electron-accepting groups connected by a π-conjugated system can lead to a large NLO response. In this compound, the nitro group acts as a strong electron acceptor, while the difluorinated phenyl ring and the acetyl group contribute to the electronic landscape of the molecule.

Computational prediction of the NLO properties of this compound would provide insight into its potential as an NLO material. The following table shows examples of calculated NLO properties for some organic molecules to illustrate the typical range of these values.

| Compound | ⟨α⟩ (x 10⁻²² esu) | β (x 10⁻²⁷ esu) | ⟨γ⟩ (x 10⁻³¹ esu) |

| MSTD7 | 3.485 | 13.44 | 3.66 |

This table presents an example of predicted NLO properties for a designed organic molecule to illustrate the data obtained from such calculations. These values are not for this compound. nih.gov

Advanced Applications of 3 ,4 Difluoro 5 Nitroacetophenone in Chemical Synthesis

Strategic Building Block for Complex Molecules

The unique arrangement of functional groups in 3',4'-Difluoro-5'-nitroacetophenone makes it an ideal starting material for the synthesis of intricate molecular frameworks. The ketone moiety, the activated aromatic ring, and the versatile nitro group can all participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Synthesis of Polycyclic Aromatic Systems

While direct literature detailing the use of this compound for the synthesis of polycyclic aromatic systems (PASs) is not prevalent, its chemical structure suggests a strong potential for such applications. The ketone functional group can participate in various condensation and cyclization reactions. For instance, intramolecular cyclization reactions, such as acid-catalyzed cyclizations of derivatives, could be employed to build fused ring systems. The fluorine and nitro substituents significantly influence the electronic properties of the phenyl ring, which can be exploited to direct cyclization pathways and to functionalize the resulting polycyclic structures.

Construction of Heterocyclic Compounds (e.g., quinoline (B57606) derivatives, chromen derivatives, pyrazolines)

The synthesis of heterocyclic compounds is a well-established application for acetophenone (B1666503) derivatives. This compound is a suitable substrate for several classical and modern synthetic methodologies to produce a variety of important heterocycles.

Quinoline Derivatives: Quinolines can be synthesized via the Friedländer annulation, a reaction that condenses an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.orgresearchgate.net To utilize this compound for this purpose, a preliminary step is required: the chemical reduction of the nitro group to an amine. This can be achieved using various reagents, such as tin(II) chloride (SnCl₂) and hydrochloric acid (HCl) or catalytic hydrogenation. scispace.communi.cz The resulting 5'-amino-3',4'-difluoroacetophenone possesses the necessary o-amino ketone functionality to undergo the Friedländer synthesis, reacting with various carbonyl compounds to yield highly substituted and fluorinated quinoline derivatives. wikipedia.orgnih.govcambridge.org

Chromene Derivatives: Chromenes and their derivatives are another class of oxygen-containing heterocycles accessible from acetophenone precursors. While specific examples starting from this compound are scarce, general synthetic routes often involve the reaction of a phenol (B47542) with a β-ketoester or an α,β-unsaturated ketone. The reactivity of the difluoro-nitro-substituted phenyl ring could be leveraged in multi-step sequences to construct the chromene core.

Pyrazoline Derivatives: Pyrazolines are five-membered heterocyclic compounds frequently synthesized from chalcone (B49325) intermediates. derpharmachemica.com Chalcones, or α,β-unsaturated ketones, are readily prepared by the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone with an aromatic aldehyde. wikipedia.orgresearchgate.net this compound can serve as the acetophenone component in this reaction, condensing with a variety of benzaldehyde (B42025) derivatives to produce a library of novel, highly functionalized chalcones. researchgate.netresearchgate.netpacific.edu These chalcones can then be treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a subsequent cyclization step to yield the corresponding pyrazoline derivatives. derpharmachemica.com

Table 1: Synthesis of Heterocycles from this compound

| Heterocycle | Key Intermediate | Key Reaction | Required Co-reactant |

|---|---|---|---|

| Quinoline | 5'-Amino-3',4'-difluoroacetophenone | Friedländer Synthesis wikipedia.orgresearchgate.net | Aldehyde or ketone with α-methylene group |

| Pyrazoline | Substituted Chalcone | Claisen-Schmidt Condensation wikipedia.orgresearchgate.net | Aromatic Aldehyde |

| Cyclization | Hydrazine Hydrate derpharmachemica.com | ||

| Chromene | (Varies) | (Multi-step synthesis) | Phenolic precursors |

Precursor for Advanced Functional Materials

The electronic properties imparted by the fluorine and nitro substituents make this compound an attractive precursor for materials with interesting optical and electronic functionalities.

Optoelectronic Polymers and Organic Semiconductors

The development of organic polymers for optoelectronic applications often relies on the precise tuning of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The strong electron-withdrawing nature of the fluoro and nitro groups in this compound can significantly lower these energy levels in resulting materials. Although specific polymers derived directly from this compound are not widely reported, its derivatives are promising candidates for creating n-type organic semiconductors. The nitro group can be chemically reduced to an amine, which can then be used as a monomer in polymerization reactions (e.g., polycondensation) to form conjugated polymers like polyimides or polyamides. The presence of fluorine atoms can enhance the material's stability, solubility, and electron-accepting properties, which are desirable traits for applications in organic solar cells and field-effect transistors. researchgate.net

Ligands for Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) are crystalline porous materials constructed from organic linkers and inorganic nodes or organic nodes, respectively. The organic linkers must contain specific functional groups capable of coordinating to metal ions or forming strong covalent bonds. This compound can be chemically modified to become a suitable linker for these frameworks. A two-step modification involving the reduction of the nitro group to an amine and the oxidation of the acetyl group to a carboxylic acid would yield 5-amino-3,4-difluorobenzoic acid. This aminocarboxylate molecule is a classic example of a linker used in the synthesis of functional MOFs. The fluorine atoms on the linker can tune the properties of the resulting framework, such as its pore environment, hydrophobicity, and stability, which is advantageous for applications in gas storage and separation. nih.gov

Role as an Intermediate in the Synthesis of Bioactive Scaffolds

The heterocyclic systems derived from this compound, particularly quinolines and pyrazolines, are well-recognized pharmacophores, meaning they are core structures in many biologically active compounds.

The synthesis of fluorinated quinolines from this precursor is of particular interest in medicinal chemistry. Quinolines exhibit a wide range of pharmacological activities, including anticancer and antimalarial properties. The incorporation of fluorine atoms often enhances metabolic stability and bioavailability of drug candidates.

Similarly, pyrazolines derived from the corresponding chalcones are known to possess significant biological potential, including antibacterial, anti-inflammatory, and anticancer activities. derpharmachemica.com The ability to synthesize a diverse range of substituted pyrazolines from this compound allows for the exploration of structure-activity relationships and the development of new therapeutic agents. The use of nitro-substituted acetophenones as precursors for potent enzyme inhibitors has also been reported, highlighting the value of this class of compounds in drug discovery.

Precursors to Enzyme Inhibitors (e.g., Catechol-O-methyltransferase inhibitors)

The nitrocatechol scaffold is a well-established pharmacophore for the inhibition of Catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolism of catecholamine neurotransmitters. nih.govwelch-us.com Inhibitors of COMT are crucial in the management of Parkinson's disease, as they prevent the breakdown of levodopa, a primary medication for the condition, thereby enhancing its efficacy. nih.gov

The structure of this compound makes it an ideal starting material for the synthesis of nitrocatechol-based COMT inhibitors. The presence of the nitro group and the acetyl group on the aromatic ring are key features for transformation into the final inhibitor molecules. For instance, synthetic routes often involve the conversion of the acetyl group into a more complex side chain and the subsequent demethylation of a methoxy (B1213986) precursor to yield the active catechol moiety. nih.govacs.orgresearchgate.net

While direct synthesis examples starting from this compound are not extensively documented in publicly available literature, the synthesis of structurally related nitrocatechol chalcones and pyrazolines, which have shown potent COMT inhibitory activity, often begins with substituted acetophenones. nih.govacs.orgresearchgate.net The synthetic strategy typically involves the nitration of a substituted acetophenone, followed by further modifications. The difluoro substitution in this compound is of particular interest as fluorine atoms can significantly modulate the physicochemical properties of a molecule, including its metabolic stability and binding affinity to target proteins.

A notable example of a fluorinated COMT inhibitor is 2'-fluoro-3,4-dihydroxy-5-nitrobenzophenone, which highlights the value of fluorine in the design of these therapeutic agents. welch-us.com The synthesis of such compounds underscores the potential of fluorinated acetophenones like this compound as key intermediates.

Building Blocks for Potential Therapeutic Agents

Beyond COMT inhibitors, the structural motifs present in this compound make it a valuable precursor for a broader range of potential therapeutic agents. Nitroaromatic compounds are foundational in the synthesis of numerous bioactive molecules, including various pharmaceuticals and pesticides. slideshare.net The nitro group can be readily reduced to an amino group, which then serves as a handle for a wide array of synthetic transformations, enabling the construction of diverse molecular architectures.

The presence of two fluorine atoms can enhance the pharmacological profile of a drug candidate by improving its metabolic stability, membrane permeability, and binding affinity to its biological target. The field of medicinal chemistry has increasingly embraced the use of fluorinated building blocks to optimize drug properties.

While specific therapeutic agents synthesized directly from this compound are not widely reported in the reviewed literature, its potential is evident from the broad utility of fluorinated nitroaromatic compounds in drug discovery.

Derivatization for Analytical Chemistry and Sensing Applications

The reactivity of the acetyl group in this compound makes it a suitable candidate for derivatization reactions aimed at enhancing its detection in analytical methods. Derivatization is a common strategy in analytical chemistry to improve the chromatographic behavior and/or the detectability of an analyte. chromatographyonline.comnih.govlibretexts.org

For gas chromatography (GC), the acetyl group can be targeted by various derivatization reagents. Common methods include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the enol form of the acetophenone into a more volatile trimethylsilyl (B98337) ether, improving its chromatographic properties. libretexts.org

Acylation and Alkylation: These reactions can reduce the polarity of the compound, which can be beneficial for certain GC applications. libretexts.org

For high-performance liquid chromatography (HPLC), derivatization often focuses on introducing a chromophore or fluorophore to enhance UV-Vis or fluorescence detection. chromatographyonline.comnih.gov While specific derivatization agents for this compound are not detailed in the available literature, general principles suggest that reagents reacting with the carbonyl group could be employed to attach a detectable tag.

The development of chemical sensors for the detection of specific analytes is a growing field. The unique electronic properties of the fluorinated and nitrated aromatic ring of this compound could potentially be exploited in the design of novel sensing platforms. Derivatization to attach this molecule to a transducer surface or to incorporate it into a larger sensing assembly are plausible research directions.

Future Research Directions in Synthetic Applications

The trifunctional nature of this compound presents numerous opportunities for future research in synthetic chemistry. The strategic manipulation of its functional groups can lead to a wide array of novel compounds with potentially valuable properties.

Key areas for future exploration include:

Exploration of Diverse Enzyme Inhibitors: Beyond COMT, the scaffold of this compound could be adapted to target other enzymes where a substituted aromatic ring is a key binding element. The fluorine atoms offer a powerful tool for fine-tuning inhibitor potency and selectivity.

Synthesis of Novel Heterocyclic Systems: The acetyl and nitro groups can participate in various cyclization reactions to construct novel heterocyclic frameworks. These heterocyclic compounds could form the core of new classes of therapeutic agents or functional materials.

Development of Advanced Materials: The electron-withdrawing nature of the nitro and fluoro groups suggests potential applications in materials science, for instance, in the synthesis of nonlinear optical materials or electron-deficient polymers.

Asymmetric Synthesis: The development of stereoselective transformations of the acetyl group could lead to the synthesis of chiral molecules with specific biological activities.

Q & A

Q. Key Considerations :

- Temperature control during nitration (0–5°C) minimizes decomposition.

- Fluorine’s electron-withdrawing effect stabilizes intermediates but may reduce reaction rates .

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Q. Basic

- ¹⁹F NMR : Identifies fluorine environments; chemical shifts typically range from -110 to -130 ppm for aromatic fluorines .

- ¹H NMR : Aromatic protons appear as doublets or triplets due to coupling with adjacent fluorines.

- IR Spectroscopy : Strong C=O stretch (~1680 cm⁻¹) and NO₂ asymmetric stretch (~1520 cm⁻¹) confirm functional groups.

- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves substituent positions and torsional angles, essential for confirming regiochemistry .

Advanced Tip : Dynamic NMR can probe rotational barriers of the acetyl group in solution.

How does the nitro group influence regioselectivity in substitution reactions involving this compound?

Advanced

The nitro group acts as a strong meta-directing agent, overriding fluorine’s ortho/para directing effects. For example:

Q. Methodological

- Hazard Mitigation : Nitro compounds are potential oxidizers. Store away from reducing agents and in amber glass to prevent light-induced decomposition .

- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and explosion-proof refrigerators for storage.

- Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal.

How is this compound utilized in catalytic hydrogenation studies?

Advanced

In hydrogenation (e.g., Fe/Ru catalysts), the nitro group is reduced to an amine, enabling access to aniline derivatives. Key findings:

- Selectivity : High-pressure H₂ (50 bar) and 120°C favor full reduction to NH₂ without over-reducing the ketone .

- Mechanistic Insight : Cyclic voltammetry reveals a two-electron transfer step during nitro reduction, forming hydroxylamine intermediates .

How do computational methods aid in predicting the reactivity of this compound?

Q. Advanced

- DFT Calculations : Predict electrophilic Fukui indices to identify reactive sites for substitution.

- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzyme active sites) to guide analogue design.

Example : Calculations for 3',4'-difluoro derivatives showed higher electrophilicity at the 2' position compared to non-fluorinated analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.